Disperse blue ANT

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disperse blue ANT is a blue dye commonly used for fiber dyeing. It is known for its vibrant color and is often utilized in the textile industry. The chemical structure of this compound includes a complex arrangement of atoms that contribute to its unique properties and effectiveness as a dye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse blue ANT involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final dye. The process typically includes:

Preparation of Intermediates: Initial compounds are synthesized through various chemical reactions.

Coupling Reactions: These intermediates undergo coupling reactions under controlled conditions to form the final dye.

Purification: The final product is purified to remove any impurities and ensure high quality.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

Mixing of Raw Materials: The raw materials are mixed in precise proportions.

Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure to ensure consistency.

Purification and Packaging: The final product is purified and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Disperse blue ANT undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the dye’s structure and color.

Substitution: Substitution reactions involve the replacement of certain atoms or groups within the dye molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide.

Reducing Agents: Such as sodium borohydride.

Catalysts: Various catalysts are used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different colored compounds .

Scientific Research Applications

Textile Industry

Dyeing Processes

Disperse Blue ANT is predominantly utilized for dyeing synthetic fibers such as polyester, nylon, and cellulose acetate. It is favored for its vibrant color and excellent fastness properties. The dye's application in textiles is significant due to its ability to impart deep shades that withstand washing and light exposure.

| Fiber Type | Dyeing Method | Fastness Properties |

|---|---|---|

| Polyester | High-temperature dyeing | Excellent light fastness |

| Nylon | Exhaust dyeing | Good wash fastness |

| Cellulose Acetate | Pad-dry-cure method | Moderate light fastness |

Case Study: Advanced Denim Fabrics

A recent study focused on dyeing advanced denim fabrics made from a blend of cotton and bicomponent polyester filaments. The researchers employed this compound in combination with an ant colony optimization algorithm to achieve precise color matching, minimizing deviations from standard colors. This innovative approach highlights the dye's versatility in modern textile applications .

Cosmetic Applications

Hair Color Formulations

this compound has been incorporated into semi-permanent hair color formulations. It is used at concentrations below 1%, providing a stable blue hue while ensuring safety for cosmetic use. Studies indicate that its solubility in hair color products is significantly higher than in water, which enhances its effectiveness in hair dye applications .

Plastics and Coatings

Surface Dyeing of Thermoplastics

The dye is also employed for surface dyeing thermoplastics, allowing manufacturers to produce colored plastic products without compromising the material's integrity. This compound serves as a solvent dye in cellulose acetate plastics, offering a high degree of color saturation and durability .

Toxicological Studies and Safety Assessments

Health Implications

Research has shown that prolonged exposure to this compound can lead to adverse health effects in animal studies, including carcinogenic potential observed in Fischer 344/N rats. Significant increases in urinary bladder neoplasms were reported after long-term feeding studies, raising concerns about the safety of this compound .

| Study Type | Findings |

|---|---|

| Long-term Feeding Studies | Increased incidence of urinary bladder tumors |

| Dermal Penetration Studies | Limited skin absorption (max 0.15% penetration) |

| Mutagenicity Tests | Positive results in several bacterial strains |

Environmental Considerations

This compound's environmental impact is a growing concern due to its persistence and potential toxicity. Regulatory bodies have yet to establish comprehensive guidelines for its use, necessitating further research into safer alternatives and mitigation strategies for environmental exposure.

Mechanism of Action

The mechanism of action of Disperse blue ANT involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form bonds with the fiber molecules. This interaction is facilitated by the dye’s molecular structure, which allows it to adhere strongly to the fibers. The specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Disperse blue ANT can be compared with other similar compounds, such as:

- Disperse Blue 106

- Disperse Blue 124

- Disperse Blue 257

Uniqueness

This compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. Compared to other disperse blue dyes, it offers better color fastness and stability under various conditions .

Biological Activity

Disperse Blue ANT, a synthetic dye belonging to the anthraquinone family, is primarily utilized in textile applications for dyeing synthetic fibers. Its biological activity has garnered attention due to its potential health effects and environmental implications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profiles, case studies, and relevant research findings.

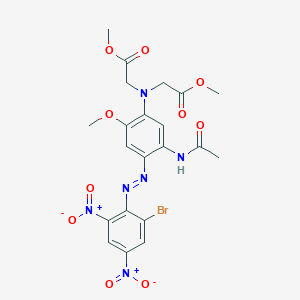

Chemical Structure and Properties

This compound is characterized by its anthraquinone structure, which contributes to its vibrant blue color and stability in various applications. The chemical formula is typically represented as C14H12N4O2, and it exhibits properties that make it suitable for dyeing polyester and other synthetic fibers.

Acute and Chronic Toxicity

Research has indicated that this compound may pose health risks upon exposure. A study involving Fischer 344 rats administered varying concentrations of Disperse Blue 1 (a related compound) revealed significant findings regarding its carcinogenic potential. In long-term studies, high doses led to an increased incidence of bladder tumors, including squamous-cell papillomas and carcinomas, suggesting a dose-dependent relationship between exposure and tumor formation .

Table 1 summarizes the findings from these studies:

| Study Type | Dose (ppm) | Observed Effects |

|---|---|---|

| Short-term | 0, 1250, 2500, 5000 | Increased incidence of urinary bladder tumors |

| Long-term | 0, 600, 1200, 2500 | Significant survival reduction in high-dose groups |

| Skin Penetration | 1% for 30 min | Only 0.15% penetration through human skin |

Sensitization Potential

In sensitization studies conducted on mice, this compound exhibited moderate sensitization reactions at concentrations of 3% and 10%. These reactions were assessed through changes in ear thickness and lymph node responses . The results indicate that the compound can elicit immune responses upon dermal exposure.

Environmental Impact

Disperse dyes, including this compound, have raised concerns regarding their environmental persistence and toxicity to aquatic life. Studies have shown that these dyes can accumulate in water bodies, leading to potential ecological disturbances. The degradation products of such dyes may also exhibit toxicological effects on non-target organisms .

Case Study: Textile Industry Exposure

A case study involving workers in the textile industry highlighted the occupational risks associated with prolonged exposure to this compound. Symptoms reported included skin irritation and respiratory issues, emphasizing the need for stringent safety measures in workplaces where such dyes are handled .

Case Study: Aquatic Toxicity Assessment

Another study focused on the aquatic toxicity of this compound revealed detrimental effects on fish species exposed to effluents containing this dye. Behavioral changes and mortality rates were significantly higher in exposed populations compared to control groups, indicating a pressing need for regulatory measures to limit discharge from dyeing facilities .

Properties

CAS No. |

88938-51-6 |

|---|---|

Molecular Formula |

C21H21BrN6O10 |

Molecular Weight |

597.3 g/mol |

IUPAC Name |

methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate |

InChI |

InChI=1S/C21H21BrN6O10/c1-11(29)23-14-7-16(26(9-19(30)37-3)10-20(31)38-4)18(36-2)8-15(14)24-25-21-13(22)5-12(27(32)33)6-17(21)28(34)35/h5-8H,9-10H2,1-4H3,(H,23,29) |

InChI Key |

TWMVKFBKKKQSHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC(=O)OC)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.